molecular formula N2+ B1236359 Dinitrogen(.1+)

Dinitrogen(.1+)

Cat. No. B1236359
M. Wt: 28.014 g/mol
InChI Key: OCLMUTJUZGFVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dinitrogen(.1+) is a diatomic nitrogen and an inorganic radical cation.

Scientific Research Applications

1. Activation and Functionalization of Dinitrogen

Dinitrogen activation, crucial in anthropogenic life, involves using multimetallic compounds to reduce and activate N2 into more useful forms like ammonia. This process has been extensively studied using various polynuclear metal aggregates, with a focus on the differences in coordination modes related to N2 activation and potential functionalization (Singh et al., 2020).

2. Mechanistic Aspects of Dinitrogen Cleavage and Hydrogenation

Research on the cleavage and hydrogenation of dinitrogen by transition-metal centers has been vital in both industrial and natural contexts. This includes the study of molecular complexes, solid-state Haber-Bosch catalytic systems, silica-supported tantalum hydrides, and nitrogenase. The key role of metal hydride bonds and dihydrogen in these reactions has been a major focus (Jia & Quadrelli, 2014).

3. Biological Dinitrogen Fixation

The biological fixation of dinitrogen, especially in mangrove ecosystems, has been explored using techniques like acetylene reduction. This includes studying nitrogenase activity in plant-associated sediments and the role of carbon sources in enhancing activity (Zuberer & Silver, 1978).

4. Effects of Fertilization on Diazotrophs in Soil

Long-term fertilization impacts on diazotrophs, key fixers of atmospheric N2, in soil have been studied using the nifH gene as a molecular marker. This research has implications for understanding the role of various fertilization methods on the nitrogen cycle in different soil types (Lin et al., 2018).

5. Symbiotic Nitrogen Fixation

The study of legume-Rhizobium symbiotic associations, which fix a significant amount of nitrogen annually, is crucial in fields like agriculture and forestry. This research aids in understanding and improving biological nitrogen fixation processes (Wang et al., 1992).

6. Catalytic Reduction of Dinitrogen to Ammonia

Research on the reduction of dinitrogen to ammonia at a single molybdenum center has shown promising results for ammonia production at room temperature and atmospheric pressure. This involves studying the reaction mechanism and potential intermediates (Yandulov & Schrock, 2003).

7. Ambient Electrocatalytic Nitrogen Reduction

The ambient electrocatalytic nitrogen reduction process, a potential alternative to the Haber-Bosch process, has been studied for its efficiency in activating dinitrogen for ammonia production. This research focuses on overcoming challenges related to activity and selectivity (Tang & Qiao, 2019).

8. Microbial Nitrogen-Cycling Network

The complex networks of microorganisms involved in nitrogen-transforming reactions have been reviewed, highlighting the biochemical pathways, involved organisms, environmental importance, and industrial applications of these processes (Kuypers et al., 2018).

properties

Molecular Formula

N2+

Molecular Weight

28.014 g/mol

InChI

InChI=1S/N2/c1-2/q+1

InChI Key

OCLMUTJUZGFVFC-UHFFFAOYSA-N

Canonical SMILES

N#[N+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dinitrogen(.1+)
Reactant of Route 2
Dinitrogen(.1+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.